![molecular formula [H3CC6H2(Cl)(OH)]2S<br>C14H12Cl2O2S B14169494 Chlorbisan CAS No. 4418-66-0](/img/structure/B14169494.png)
Chlorbisan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorbisan, also known by its IUPAC name 2,2′-Sulfanediylbis(5-chloro-3-methylphenol), is a halogenated organosulfide compound. It is recognized for its antimicrobial properties and is used primarily as a microbicide . The compound has a molecular formula of C14H12Cl2O2S and a molar mass of 315.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorbisan can be synthesized through the reaction of 5-chloro-3-methylphenol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the following steps:
Reaction of 5-chloro-3-methylphenol with sulfur dichloride: This step forms the intermediate compound.
Purification: The intermediate is then purified to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Chlorbisan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Chlorbisan has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition.
Medicine: The compound is explored for its potential use in developing antimicrobial agents and treatments.
Industry: this compound is used in industrial applications where its antimicrobial properties are beneficial, such as in the preservation of materials and products.
Mechanism of Action
Chlorbisan exerts its effects primarily through its antimicrobial properties. The compound targets microbial cells, disrupting their cellular processes and leading to cell death. The exact molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that this compound interferes with the cell membrane and essential enzymes of the microbes.
Comparison with Similar Compounds
Chlorbisan is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
2,2′-Thiobis(4-chloro-6-methylphenol): This compound shares a similar structure but differs in its specific chemical properties.
Phenol derivatives: Other phenol derivatives may have similar antimicrobial properties but differ in their chemical reactivity and applications.
This compound stands out due to its specific combination of halogenation and sulfur linkage, which contributes to its unique antimicrobial efficacy and chemical behavior.
Properties
CAS No. |
4418-66-0 |
|---|---|
Molecular Formula |
[H3CC6H2(Cl)(OH)]2S C14H12Cl2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chloro-2-hydroxy-6-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)5-11(17)13(7)19-14-8(2)4-10(16)6-12(14)18/h3-6,17-18H,1-2H3 |
InChI Key |
HQRDNJVKXWYKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)Cl)O)O)Cl |
melting_point |
347 °F (EPA, 1998) |
physical_description |
Phenol, 2,2'-thiobis-4-chloro-6-methyl- is a solid. (EPA, 1998) Solid; [CAMEO] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

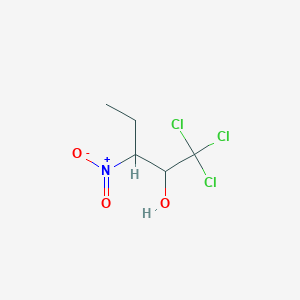
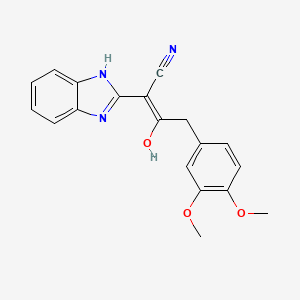
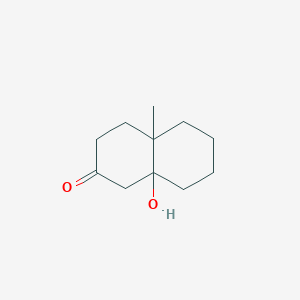
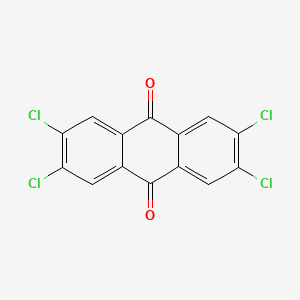
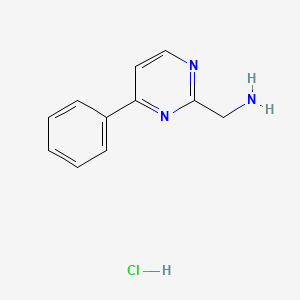
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
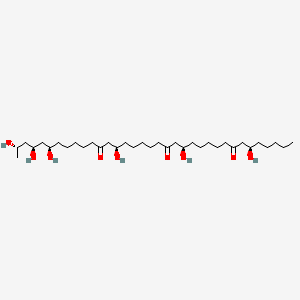
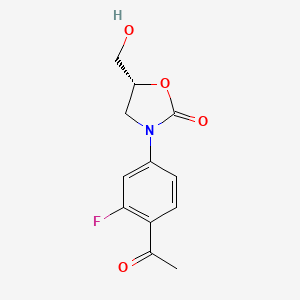
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)

